molecular formula C18H25NO5 B12107524 (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester

Cat. No.: B12107524
M. Wt: 335.4 g/mol
InChI Key: YFAGRRHAAWQACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include an anhydro ring and a tert-butyl ester group. These structural elements contribute to its reactivity and potential utility in synthetic chemistry and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the anhydro ring: This step involves the cyclization of a suitable precursor to form the anhydro ring structure.

    Introduction of the phenylmethoxycarbonyl group: This step involves the protection of the amino group with a phenylmethoxycarbonyl (Cbz) group.

    Formation of the tert-butyl ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, modulate protein-protein interactions, or affect cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid methyl Ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid ethyl Ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

The uniqueness of (5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester lies in its specific structural features, which confer distinct reactivity and potential applications. The presence of the tert-butyl ester group, in particular, may influence the compound’s stability, solubility, and reactivity compared to similar compounds with different ester groups.

Properties

IUPAC Name

tert-butyl 4-(oxiran-2-yl)-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-16(20)15(10-9-14-12-22-14)19-17(21)23-11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAGRRHAAWQACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1CO1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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